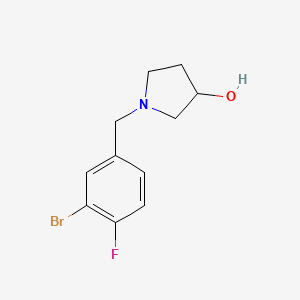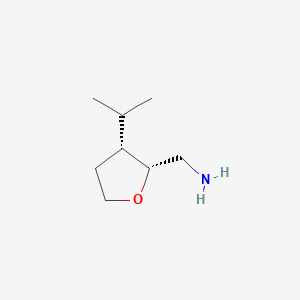
((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine: is a chiral amine compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor followed by amination. For example, a diastereomeric excess can be achieved by converting the compound to its hydrochloric acid salt using 2-propanol as a crystallization solvent .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands is crucial to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its unique structure allows it to interact with biological targets in a stereospecific manner, which can lead to improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its chiral properties make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind to enzymes and receptors in a stereospecific manner, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
(2R,3R)-2,3-Butanediol: This compound shares a similar chiral structure and is used in various industrial applications.
(2R,3R)-Dihydromyricetin: Another chiral compound with applications in medicinal chemistry and biology.
Uniqueness: ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine is unique due to its tetrahydrofuran ring structure combined with an isopropyl group. This specific arrangement of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable for specialized applications in synthesis and drug development.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[(2R,3R)-3-propan-2-yloxolan-2-yl]methanamine |
InChI |
InChI=1S/C8H17NO/c1-6(2)7-3-4-10-8(7)5-9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
ZJDSZAXRGSXRBA-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCO[C@H]1CN |
Canonical SMILES |
CC(C)C1CCOC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


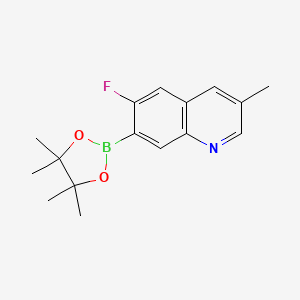


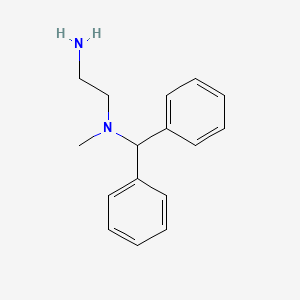

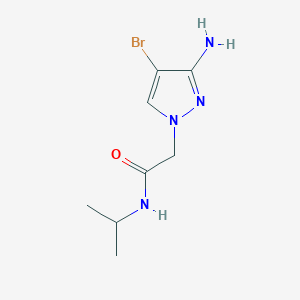

![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)

![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
![Bicyclo[3.2.2]nonan-1-ol](/img/structure/B13342113.png)
